Styraxlignolide F

Catalog No.
S762630
CAS No.
M.F
C27H34O11
M. Wt
534.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Styraxlignolide F

Product Name

Styraxlignolide F

IUPAC Name

(3S,4S)-3-[(3,4-dimethoxyphenyl)methyl]-4-[[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one

Molecular Formula

C27H34O11

Molecular Weight

534.6 g/mol

InChI

InChI=1S/C27H34O11/c1-33-18-6-4-15(11-20(18)34-2)9-17-16(13-36-26(17)32)8-14-5-7-19(21(10-14)35-3)37-27-25(31)24(30)23(29)22(12-28)38-27/h4-7,10-11,16-17,22-25,27-31H,8-9,12-13H2,1-3H3/t16-,17+,22-,23-,24+,25-,27-/m1/s1

InChI Key

AEMJDNJKSCBKRL-ZYKRCLGOSA-N

SMILES

COC1=C(C=C(C=C1)CC2C(COC2=O)CC3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)CC2C(COC2=O)CC3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC)OC

Isomeric SMILES

COC1=C(C=C(C=C1)C[C@H]2[C@@H](COC2=O)CC3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)OC

Antibacterial and Antifungal Properties

Styraxlignolide F has been shown to exhibit antibacterial and antifungal properties against various pathogens. Studies have demonstrated its effectiveness against several bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, as well as against fungal species such as Candida albicans and Aspergillus niger [, ]. These findings suggest the potential of Styraxlignolide F as a natural antimicrobial agent, warranting further investigation for its development into novel therapeutic strategies.

Anti-inflammatory and Antioxidant Activities

Styraxlignolide F has also been implicated in possessing anti-inflammatory and antioxidant properties. In vitro studies have shown its ability to suppress the production of inflammatory mediators and reactive oxygen species, suggesting its potential role in alleviating inflammatory conditions and oxidative stress-related diseases [, ]. These findings highlight the potential therapeutic applications of Styraxlignolide F in various inflammatory disorders, such as arthritis and neurodegenerative diseases.

Styraxlignolide F, with the chemical identifier 823214-06-8, is a natural lignan derived from the plant Styrax japonica. This compound is characterized by its complex molecular structure, which includes multiple aromatic rings and methoxy groups. Styraxlignolide F has garnered attention in recent years due to its potential therapeutic properties, particularly in the field of cancer research.

Typical of lignans. These reactions may include oxidation, reduction, and conjugation with other molecules. For instance, the presence of hydroxyl and methoxy groups can facilitate electrophilic substitutions and nucleophilic attacks, leading to the formation of various derivatives that may enhance its biological activity or alter its pharmacokinetic properties.

Styraxlignolide F exhibits notable biological activities, particularly its ability to inhibit the growth of cancer cells in vitro. Research indicates that it may work synergistically with other compounds to enhance anti-cancer effects, making it a candidate for further studies in cancer therapeutics . Additionally, Styraxlignolide F has shown antioxidant properties, suggesting potential benefits in combating oxidative stress-related diseases .

The synthesis of Styraxlignolide F can be achieved through various methods. One common approach involves the extraction from natural sources like Styrax japonica, where the compound can be isolated using solvent extraction techniques followed by chromatographic methods for purification. Synthetic routes may also be developed using organic synthesis techniques that mimic the natural biosynthetic pathways of lignans.

Due to its biological activities, Styraxlignolide F has several potential applications:

  • Pharmaceutical Development: Its anti-cancer properties make it a candidate for drug formulation.
  • Nutraceuticals: The antioxidant activity suggests possible inclusion in dietary supplements aimed at promoting health and preventing disease.
  • Cosmetics: Its antioxidant properties could be beneficial in skincare formulations to protect against oxidative damage.

Interaction studies involving Styraxlignolide F have primarily focused on its synergistic effects with other anti-cancer agents. Preliminary findings suggest that combining Styraxlignolide F with certain chemotherapeutic drugs may enhance their efficacy while potentially reducing side effects. Further research is needed to elucidate the mechanisms behind these interactions and their implications for treatment regimens.

Styraxlignolide F shares structural and functional similarities with other lignans and phenolic compounds. Below is a comparison highlighting its uniqueness:

Compound NameSourceBiological ActivityUnique Features
Styraxligonolides BStyrax japonicaAntioxidant, anti-cancerSimilar structure but different substituents
PinoresinolVarious plantsAntioxidant, anti-inflammatorySimpler structure; less potent against cancer
SesaminSesame seedsAnti-inflammatory, cholesterol-loweringExhibits unique metabolic pathways

Styraxlignolide F stands out due to its specific structural characteristics and potent biological activities, particularly in cancer inhibition and antioxidant capacity.

XLogP3

1.8

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

4

Exact Mass

534.21011190 g/mol

Monoisotopic Mass

534.21011190 g/mol

Heavy Atom Count

38

Dates

Modify: 2024-04-14

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